3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)
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Overview
Description
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) is a complex organic compound characterized by its unique structure, which includes benzoxazole rings and sulfanediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) typically involves the reaction of 6-chloro-1,3-benzoxazol-2(3H)-one with a sulfanediylbis(methylene) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of methoxy-substituted benzoxazole derivatives.
Scientific Research Applications
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of microbial growth or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)
- 4,4’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)
Uniqueness
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63316-08-5 |
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Molecular Formula |
C16H10Cl2N2O4S |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
6-chloro-3-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methylsulfanylmethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-9-1-3-11-13(5-9)23-15(21)19(11)7-25-8-20-12-4-2-10(18)6-14(12)24-16(20)22/h1-6H,7-8H2 |
InChI Key |
KDZPONCLMLQYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CSCN3C4=C(C=C(C=C4)Cl)OC3=O |
Origin of Product |
United States |
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